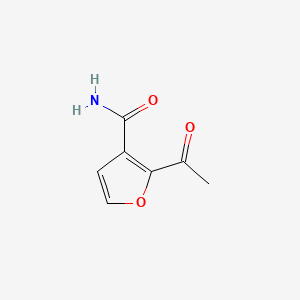
2-Acetylfuran-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetylfuran-3-carboxamide, also known as this compound, is a useful research compound. Its molecular formula is C7H7NO3 and its molecular weight is 153.137. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmaceutical Applications
Antibiotic Synthesis
2-Acetylfuran-3-carboxamide serves as a crucial intermediate in the synthesis of several antibiotics. Notably, it is involved in the production of cefuroxime, a second-generation cephalosporin antibiotic. The compound can be transformed into 2-furanyloxoacetic acid through a reaction with aqueous sodium nitrite, which is then used in the synthesis of cefuroxime . Additionally, a one-pot synthesis method has been developed using 2-acetylfuran for the synthesis of the HIV integrase inhibitor S-1360 via Friedel-Crafts alkylation .
Research on Antiviral Properties
Recent studies have indicated potential antiviral properties of derivatives of this compound. Research focusing on its derivatives has shown promise in inhibiting viral replication, suggesting that this compound could play a role in developing new antiviral therapies .
Food Industry Applications
Flavoring Agent
The compound is recognized for its flavor profile, which includes balsamic, caramellic, and nutty notes. It is utilized as an artificial flavoring agent in various food products such as baked goods, chocolates, and coffee. Its sensory attributes make it suitable for enhancing the taste of numerous food items .
Food Safety Considerations
While this compound is used as a food additive, it is essential to monitor its levels due to potential health concerns associated with furan compounds. Regulatory agencies have classified furan as possibly carcinogenic, prompting ongoing research into its safety in food products .
Chemical Synthesis and Industrial Applications
Synthesis of Fine Chemicals
In addition to its pharmaceutical applications, this compound is a valuable intermediate in the synthesis of fine chemicals. Its ability to undergo various chemical transformations allows it to be utilized in producing other complex organic compounds .
Catalytic Processes
Recent advancements have highlighted the use of catalytic processes involving this compound for efficient chemical synthesis. For instance, continuous-flow catalytic methods have been developed that optimize the production of this compound from renewable resources like bio-based furoate derivatives . This approach not only enhances yield but also reduces environmental impact compared to traditional batch methods.
Case Studies and Research Findings
Propiedades
Número CAS |
173038-72-7 |
|---|---|
Fórmula molecular |
C7H7NO3 |
Peso molecular |
153.137 |
Nombre IUPAC |
2-acetylfuran-3-carboxamide |
InChI |
InChI=1S/C7H7NO3/c1-4(9)6-5(7(8)10)2-3-11-6/h2-3H,1H3,(H2,8,10) |
Clave InChI |
JUIVTRKWIOOLDM-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C=CO1)C(=O)N |
Sinónimos |
3-Furancarboxamide, 2-acetyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















